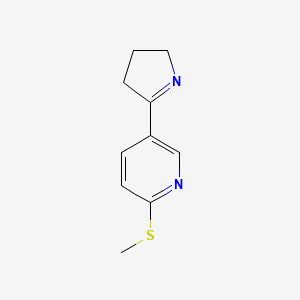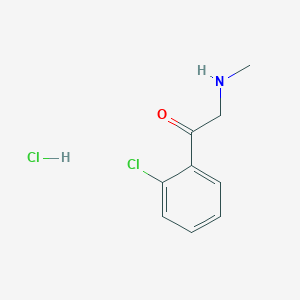
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with a benzyl group and a 6-chloro-4-methylpyridin-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Esterification: The final step involves the esterification of the piperidine ring with benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to interact with cholinesterase receptors, inhibiting their activity. This interaction is facilitated by binding to the catalytic site of the enzyme, involving key residues such as tryptophan and phenylalanine .
Comparación Con Compuestos Similares
Donepezil: A cholinesterase inhibitor with a similar benzyl-piperidine structure.
Icaridin: A piperidine derivative used as an insect repellent.
Pyrazinamide: An anti-tubercular agent with a piperidine moiety.
Uniqueness: Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the 6-chloro-4-methylpyridin-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H21ClN2O2 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-11-18(20)21-12-16(14)17-9-5-6-10-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3 |
Clave InChI |
FKADAFHZTWFYMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCCN2C(=O)OCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)

![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)


![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)

![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)

